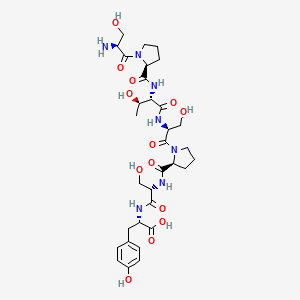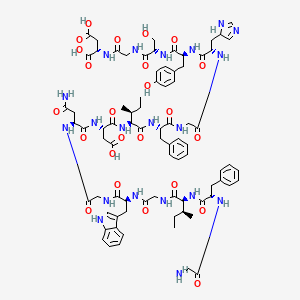![molecular formula C17H10O B14267994 6H-Benzo[a]fluoren-6-one CAS No. 138840-16-1](/img/structure/B14267994.png)
6H-Benzo[a]fluoren-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Benzo[a]fluoren-6-one is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₀O. It is a derivative of fluorene with an additional benzene ring fused to its structure. This compound is known for its mutagenic and potentially carcinogenic properties, making it a subject of interest in environmental and health-related studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzo[a]fluoren-6-one typically involves the cyclization of biphenyl-2-carboxylic acid. A common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an acetonitrile-water mixture. The reaction is carried out at 50°C for 27 hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6H-Benzo[a]fluoren-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to hydrofluorenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydrofluorenes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6H-Benzo[a]fluoren-6-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research focuses on its mutagenic and carcinogenic properties, particularly its ability to form DNA adducts.
Medicine: Studies investigate its potential role in cancer development and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 6H-Benzo[a]fluoren-6-one involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This leads to the formation of reactive metabolites that can bind to DNA, forming adducts that may result in mutagenesis and carcinogenesis . The compound’s effects are primarily mediated through these DNA interactions, which can disrupt normal cellular processes and lead to cancer development.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar mutagenic and carcinogenic properties.
Fluorene: The parent compound of 6H-Benzo[a]fluoren-6-one, with a simpler structure and less pronounced biological activity.
Chrysene: A polycyclic aromatic hydrocarbon with a similar structure and biological effects.
Uniqueness
This compound is unique due to its specific structure, which includes an additional benzene ring fused to the fluorene core. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis.
Properties
CAS No. |
138840-16-1 |
|---|---|
Molecular Formula |
C17H10O |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
benzo[a]fluoren-6-one |
InChI |
InChI=1S/C17H10O/c18-16-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)17(15)16/h1-10H |
InChI Key |
CJSSJQVANUQFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C=CC=CC4=CC(=O)C3=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



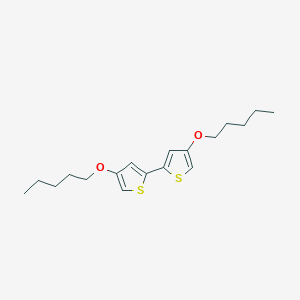
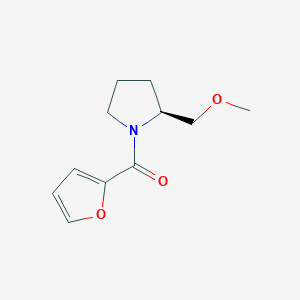
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
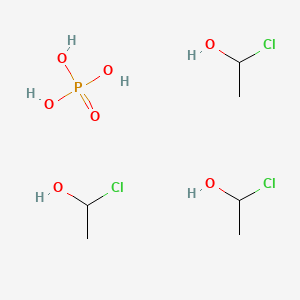
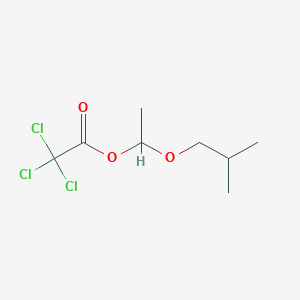
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
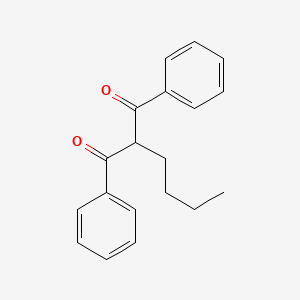

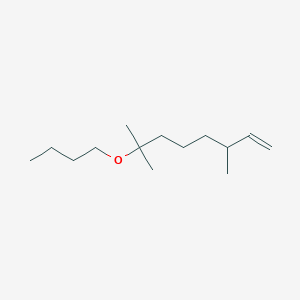
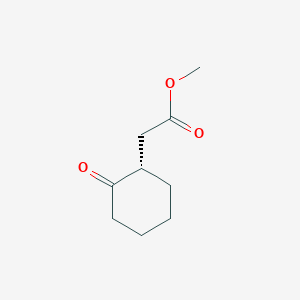
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
